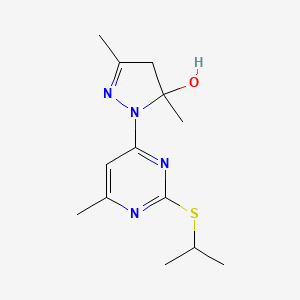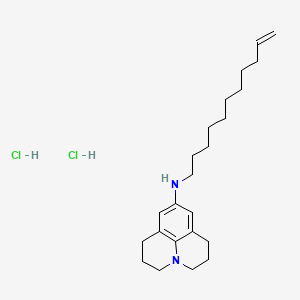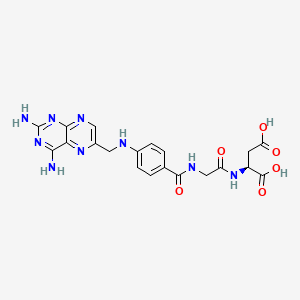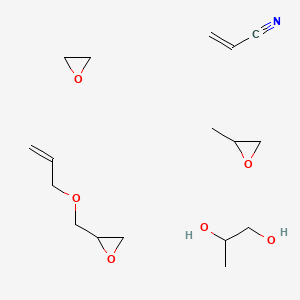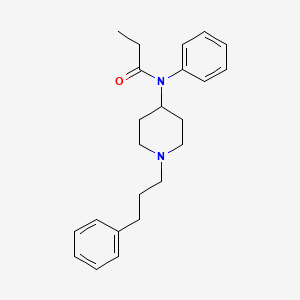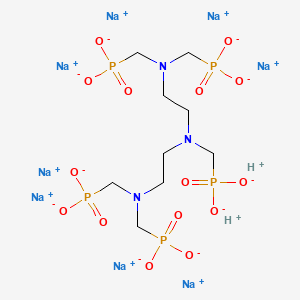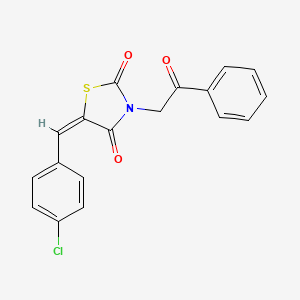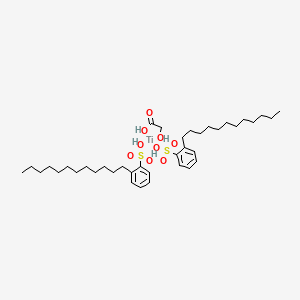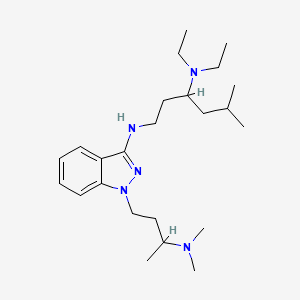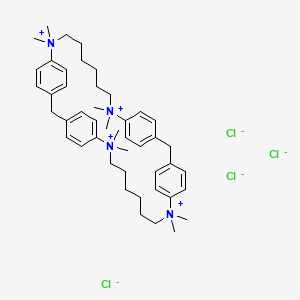
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple methyl groups and tetraazoniapentacyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves multiple steps, including the formation of the pentacyclic core and the introduction of methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7,7,14,14-Tetramethyl-7,14-diazaheptacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
- 7,7,14,14,24,24-Hexamethyl-7,14,24-triazahexacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride
Uniqueness
The uniqueness of 7,7,14,14,24,24,31,31-Octamethyl-7,14,24,31-tetraazoniapentacyclo(30.2.2.23,6.215,18.220,23)dotetraconta-3,5,15,17,20,22,32,34,35,37,39,41-dodecaene tetrachloride lies in its highly methylated structure and tetraazoniapentacyclic framework. These features confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
92901-70-7 |
|---|---|
Molecular Formula |
C46H68Cl4N4 |
Molecular Weight |
818.9 g/mol |
IUPAC Name |
7,7,14,14,24,24,31,31-octamethyl-7,14,24,31-tetrazoniapentacyclo[30.2.2.23,6.215,18.220,23]dotetraconta-1(34),3(42),4,6(41),15(40),16,18(39),20,22,32,35,37-dodecaene;tetrachloride |
InChI |
InChI=1S/C46H68N4.4ClH/c1-47(2)33-13-9-10-14-34-48(3,4)44-29-21-41(22-30-44)38-42-23-31-46(32-24-42)50(7,8)36-16-12-11-15-35-49(5,6)45-27-19-40(20-28-45)37-39-17-25-43(47)26-18-39;;;;/h17-32H,9-16,33-38H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI Key |
AEQNCJVEJSFDJR-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1(CCCCCC[N+](C2=CC=C(CC3=CC=C(C=C3)[N+](CCCCCC[N+](C4=CC=C(CC5=CC=C1C=C5)C=C4)(C)C)(C)C)C=C2)(C)C)C.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



